2-Hydroxy-3-(4-methoxy-1-naphthyl)propanoic Acid
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Overview
Description
2-Hydroxy-3-(4-methoxynaphthalen-1-yl)propanoic acid is a chemical compound that belongs to the class of naphthalene derivatives It is characterized by the presence of a hydroxy group, a methoxy group, and a propanoic acid moiety attached to a naphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-hydroxy-3-(4-methoxynaphthalen-1-yl)propanoic acid typically involves the following steps:
Starting Material: The synthesis begins with the selection of a suitable naphthalene derivative, such as 4-methoxynaphthalene.
Functional Group Introduction: The hydroxy and propanoic acid groups are introduced through a series of reactions, including hydroxylation and carboxylation.
Reaction Conditions: The reactions are carried out under controlled conditions, often involving the use of catalysts and specific solvents to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of 2-hydroxy-3-(4-methoxynaphthalen-1-yl)propanoic acid may involve large-scale chemical reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques, such as crystallization and chromatography, is essential to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-3-(4-methoxynaphthalen-1-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield a ketone, while reduction of the carboxylic acid group can produce an alcohol.
Scientific Research Applications
2-Hydroxy-3-(4-methoxynaphthalen-1-yl)propanoic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-hydroxy-3-(4-methoxynaphthalen-1-yl)propanoic acid involves its interaction with specific molecular targets and pathways. For example, its anti-inflammatory effects may be mediated through the inhibition of cyclooxygenase (COX) enzymes, similar to other nonsteroidal anti-inflammatory drugs (NSAIDs). The compound’s antioxidant properties may involve scavenging of free radicals and modulation of oxidative stress pathways.
Comparison with Similar Compounds
Similar Compounds
Naproxen: A well-known NSAID with a similar naphthalene structure.
Ibuprofen: Another NSAID with a different core structure but similar therapeutic effects.
Ketoprofen: An NSAID with a benzophenone core structure.
Uniqueness
2-Hydroxy-3-(4-methoxynaphthalen-1-yl)propanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methoxy and hydroxy groups, along with the propanoic acid moiety, provide a versatile platform for further chemical modifications and potential therapeutic applications.
Properties
Molecular Formula |
C14H14O4 |
---|---|
Molecular Weight |
246.26 g/mol |
IUPAC Name |
2-hydroxy-3-(4-methoxynaphthalen-1-yl)propanoic acid |
InChI |
InChI=1S/C14H14O4/c1-18-13-7-6-9(8-12(15)14(16)17)10-4-2-3-5-11(10)13/h2-7,12,15H,8H2,1H3,(H,16,17) |
InChI Key |
LRAGBNUJCQGXLL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C2=CC=CC=C21)CC(C(=O)O)O |
Origin of Product |
United States |
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